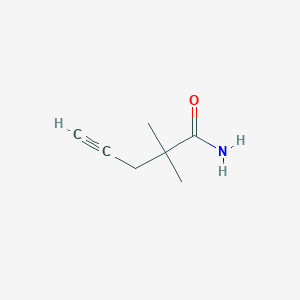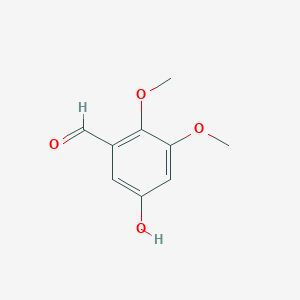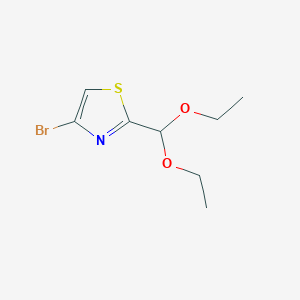
4-Bromo-2-(diethoxymethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(diethoxymethyl)thiazole: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . The compound has a molecular formula of C8H12BrNO2S and a molecular weight of 266.16 . It is characterized by the presence of a bromine atom at the 4th position and a diethoxymethyl group at the 2nd position on the thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of 4-Bromo-2-(diethoxymethyl)thiazole involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The production process is optimized for scalability and cost-effectiveness, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(diethoxymethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Nucleophilic Addition Reactions: The diethoxymethyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-2-(diethoxymethyl)thiazole is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the development of new materials with unique electronic and optical properties .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of drugs with antimicrobial, antifungal, and anticancer activities . It is also used in the synthesis of biologically active molecules that target specific enzymes and receptors in the body .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and rubber vulcanization agents . It is also employed in the development of sensors and catalysts for various chemical processes .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(diethoxymethyl)thiazole involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding . The compound can modulate the activity of enzymes involved in metabolic pathways and influence the expression of genes related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-(4-ethoxyphenyl)thiazole
- 4-Bromo-2-(methylthio)thiazole
- 4-Bromo-2-(ethoxymethyl)thiazole
Comparison: 4-Bromo-2-(diethoxymethyl)thiazole is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in nucleophilic substitution reactions and has shown higher efficacy in certain biological assays . The presence of the bromine atom also contributes to its unique electronic properties, making it a valuable compound in material science and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H12BrNO2S |
|---|---|
Molekulargewicht |
266.16 g/mol |
IUPAC-Name |
4-bromo-2-(diethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNO2S/c1-3-11-8(12-4-2)7-10-6(9)5-13-7/h5,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
CHHHTJBWLPFMEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=NC(=CS1)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


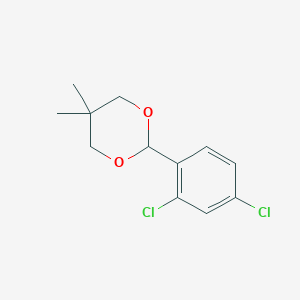
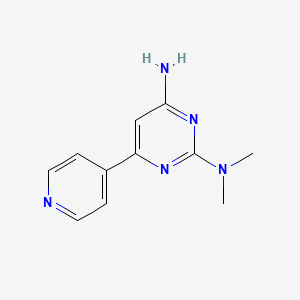
![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

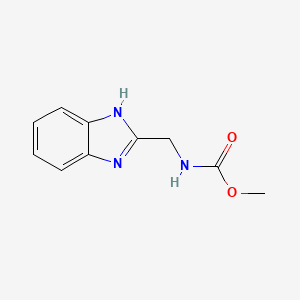
![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
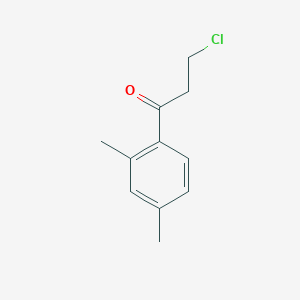
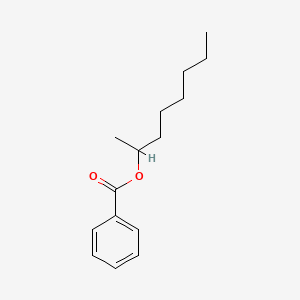
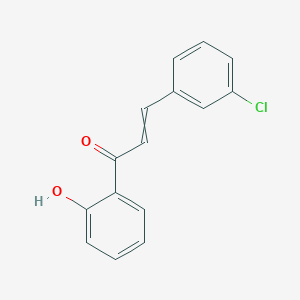
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

